molecular formula C19H16F2N2OS B13808264 [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone

[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone

Número de catálogo: B13808264
Peso molecular: 358.4 g/mol
Clave InChI: ZWNTZFDXFZIBAC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone is a heterocyclic compound featuring a benzothiazole ring fused to a piperidine moiety, which is further linked to a 2,6-difluorophenyl ketone group. This structure combines aromatic, electron-deficient (benzothiazole) and electron-rich (piperidine) systems, making it a candidate for diverse applications, including medicinal chemistry (e.g., kinase inhibition) and materials science. The 2,6-difluorophenyl group enhances metabolic stability and modulates lipophilicity, while the benzothiazole moiety contributes to π-π stacking interactions in biological targets .

Propiedades

Fórmula molecular

C19H16F2N2OS

Peso molecular

358.4 g/mol

Nombre IUPAC

[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone

InChI

InChI=1S/C19H16F2N2OS/c20-13-4-3-5-14(21)17(13)19(24)23-10-8-12(9-11-23)18-22-15-6-1-2-7-16(15)25-18/h1-7,12H,8-11H2

Clave InChI

ZWNTZFDXFZIBAC-UHFFFAOYSA-N

SMILES canónico

C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)C4=C(C=CC=C4F)F

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone typically involves multi-step organic reactions. One common method includes the condensation of 2,6-difluorobenzoyl chloride with 1-(2-aminobenzothiazol-4-yl)piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.

Medicine

In medicinal chemistry, [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mecanismo De Acción

The mechanism of action of [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone involves its interaction with specific molecular targets. The benzothiazole ring may interact with enzyme active sites or receptor binding pockets, while the piperidine ring can enhance binding affinity and specificity. The difluorophenyl group may contribute to the compound’s overall stability and reactivity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Structural Modifications

a) Piperidine vs. Piperazine Derivatives

The compound 1-(2,6-difluorobenzoyl)-4-(furan-2-carbonyl)piperazine () replaces the benzothiazole-piperidine system with a furan-piperazine scaffold. Key differences include:

  • Hydrogen Bonding Capacity: The piperazine nitrogen atoms increase hydrogen bond acceptor count (5 acceptors vs. 5 in the target compound) but lack donors (0 vs. 0 in the target compound) .
Property Target Compound 1-(2,6-difluorobenzoyl)-4-(furan-2-carbonyl)piperazine
Hydrogen Bond Acceptors 5 5
Topological Polar SA Not reported 53.8 Ų
Aromatic Systems Benzothiazole, difluorophenyl Furan, difluorophenyl
b) Benzothiazole vs. Oxazole/Thiazole Derivatives

The oxathiapiprolin analog () contains a 1,2-oxazol-3-yl-thiazole-piperidine core. Differences include:

  • Biological Activity : Oxathiapiprolin’s fungicidal activity is linked to its oxazole-thiazole system, whereas benzothiazole derivatives often target kinases or proteases .

Functional Group Replacements

a) Difluorophenyl vs. Sulfonic Acid Groups

Compound Cpd D () replaces the difluorophenyl group with a methanesulfonic acid substituent. This substitution:

  • Enhances Solubility : The sulfonic acid group increases hydrophilicity but may reduce membrane permeability.
  • Alters Binding Modes : The acidic sulfonic group could engage in ionic interactions, unlike the hydrophobic difluorophenyl moiety .
b) Ketone vs. Carbamoyl Linkers

In Cpd E (), a carbamoyl linker replaces the ketone, introducing hydrogen bond donor capacity. This modification may improve target affinity but reduce metabolic stability due to increased susceptibility to hydrolysis .

Pharmacological and Physicochemical Profiles

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from analogs:

  • Lipophilicity: The 2,6-difluorophenyl group likely confers higher logP compared to non-fluorinated analogs (e.g., furan derivatives in ), enhancing blood-brain barrier penetration.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.